molecular formula C15H18N4OS B11045541 3-(Propan-2-yl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Propan-2-yl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11045541
M. Wt: 302.4 g/mol
InChI Key: WIVBAWAEKGUXJK-UHFFFAOYSA-N
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Description

3-ISOPROPYL-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes both triazole and thiadiazole rings, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ISOPROPYL-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazonoyl halides. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ISOPROPYL-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

3-ISOPROPYL-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ISOPROPYL-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of the urease enzyme, which is a virulence factor in certain pathogenic microorganisms. This inhibition occurs through competitive binding at the enzyme’s active site, preventing the hydrolysis of urea . Additionally, the compound’s anticancer activity is believed to involve the induction of apoptosis in cancer cells, mediated by the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ISOPROPYL-6-(4-PROPOXYPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl and propoxyphenyl groups enhances its lipophilicity and may contribute to its higher potency and selectivity in certain biological assays .

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

3-propan-2-yl-6-(4-propoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4OS/c1-4-9-20-12-7-5-11(6-8-12)14-18-19-13(10(2)3)16-17-15(19)21-14/h5-8,10H,4,9H2,1-3H3

InChI Key

WIVBAWAEKGUXJK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(C)C

Origin of Product

United States

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